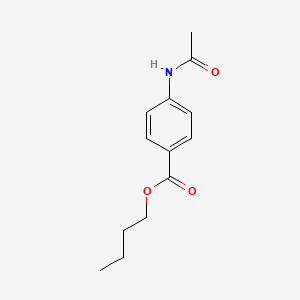Butyl 4-acetamidobenzoate
CAS No.:
Cat. No.: VC10321687
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | butyl 4-acetamidobenzoate |
| Standard InChI | InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-5-7-12(8-6-11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
| Standard InChI Key | TYCZFKFSOQONBM-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
| Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Introduction
Chemical Identity and Structural Properties
Butyl 4-acetamidobenzoate (C₁₃H₁₇NO₃) is an ester derivative of 4-acetamidobenzoic acid. Its molecular structure consists of a benzene ring substituted with an acetamide group at the para position and a butyl ester group at the carboxylic acid position. Key physicochemical properties inferred from analog compounds include:
The acetyl group enhances hydrophobicity compared to butyl 4-aminobenzoate, reducing aqueous solubility and altering crystalline packing, as observed in polymorphic studies of similar esters .
Synthesis and Manufacturing
Reaction Pathways
Butyl 4-acetamidobenzoate is synthesized via a two-step process:
-
Acetylation of 4-Aminobenzoic Acid:
The amino group of 4-aminobenzoic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield 4-acetamidobenzoic acid . -
Esterification with Butanol:
The carboxylic acid group of 4-acetamidobenzoic acid undergoes Fischer esterification with n-butanol under acidic conditions (e.g., H₂SO₄) to form the butyl ester .
Purification and Characterization
-
Crystallization: The crude product is purified via recrystallization from ethanol or methanol, yielding white crystalline solids .
-
Thermal Analysis: Differential scanning calorimetry (DSC) reveals polymorphic transitions, with enantiotropic behavior observed near 283 K in analogous compounds .
-
Spectroscopic Confirmation:
Physicochemical Behavior and Stability
Solubility and Thermodynamics
Gravimetric solubility studies in alcohols (methanol, 1-propanol) and toluene indicate:
-
Methanol: Highest mass solubility (45 mg/g at 298 K) due to polarity matching .
-
Toluene: Lower solubility (~12 mg/g at 298 K) attributed to hydrophobic interactions .
-
Activity Coefficients: Positive deviation from Raoult’s law (γ > 1) in all solvents, suggesting solute-solvent interactions weaker than solute-solute .
Solid-State Properties
-
Polymorphism: Two enantiotropic polymorphs with a transition temperature at 283 K .
-
Heat Capacity: of solid forms ranges from 150–200 J/mol·K, increasing near the melting point .
Pharmacological and Industrial Applications
UV Absorption in Cosmetics
The acetamide group enhances ultraviolet (UV) absorption capacity, making it suitable for sunscreen formulations .
Pharmaceutical Intermediate
Used in synthesizing prodrugs or analogs with improved bioavailability .
Recent Advances and Research Directions
Polymorph Control
Crystallization studies in mixed solvents (e.g., ethanol-water) enable selective polymorph production, critical for drug formulation consistency .
Prodrug Development
N-substituted derivatives, including acetylated forms, are explored for sustained-release analgesics and anticancer agents .
Environmental Fate
Biodegradation studies are needed to assess persistence, given the compound’s low water solubility and potential bioaccumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume